molecular formula C8H3BrN2 B1266475 4-Bromoisophthalonitrile CAS No. 22433-89-2

4-Bromoisophthalonitrile

Cat. No. B1266475
CAS RN: 22433-89-2
M. Wt: 207.03 g/mol
InChI Key: WQMGDEDMARMXQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromoisophthalonitrile derivatives often involves multiple steps, starting from basic compounds such as phthalic anhydride. The process may include bromination, dehydration, amination, and other steps, leading to the formation of the desired brominated phthalonitrile. For example, a modified precursor of phthalocyanine, 4-bromo-5-nitrophthalonitrile, was synthesized through a six-step process, yielding a product with structural versatility for further reactions (Lin Mei-jin, 2005).

Molecular Structure Analysis

The molecular structure of 4-Bromoisophthalonitrile derivatives can be elucidated using techniques such as X-ray single-crystal analysis, providing detailed insights into their crystalline form and molecular geometry. These structural details are essential for understanding the reactivity and potential applications of these compounds in various fields.

Chemical Reactions and Properties

4-Bromoisophthalonitrile is reactive towards nucleophilic substitution, allowing for the sequential replacement of the bromine atom and other functional groups to synthesize heterocyclic systems or other desired derivatives. The reactivity towards aromatic and heterocyclic N- and O-nucleophiles in the presence of bases demonstrates the compound's versatility in organic synthesis (I. Abramov et al., 2000).

Scientific Research Applications

Synthesis of Heterocyclic Systems

4-Bromoisophthalonitrile is used in the synthesis of various heterocyclic systems. It reacts with aromatic and heterocyclic N- and O-nucleophiles in the presence of bases to produce new heterocyclic systems not previously described in literature (Abramov et al., 2000).

Preparation of Phthalocyanines

This compound is a key precursor in the preparation of phthalocyanines, hexazocyclanes, and other compounds containing isoindoline fragments. It is particularly useful for the synthesis of N,N'-alkylated tetrahydroquinoxalines through its reaction with aliphatic secondary diamines (Abramov et al., 2002).

Synthesis and Characterization of Metal Complexes

4-Bromoisophthalonitrile is instrumental in synthesizing and characterizing novel Zn(II), Co(II), and Lu(III) phthalocyanines. These complexes are synthesized from the reaction of 4-bromoisophthalonitrile and its derivatives with metal salts (Kulaç et al., 2007).

Development of Photophysical and Electrochemical Compounds

The compound is used to develop materials with specific photophysical and electrochemical properties. It forms the basis for synthesizing phthalonitriles with an azo chromophore, leading to the creation of phthalocyanines and their metal complexes, which are significant in photophysical studies (Tikhomirova et al., 2013).

Kinetic Studies in Chemical Reactions

It serves as a subject in kinetic studies, such as the investigation of the kinetics of oxidative ammonolysis, which is crucial in understanding chemical reaction mechanisms (Bagirzade, 2010).

Exploration of Mesomorphism in Materials

4-Bromoisophthalonitrile is used in the study of mesomorphism in materials. It is a precursor for mixed-substituted phthalocyanines, which are important in researching discotic mesogens and mesomorphic properties of materials (Znoiko et al., 2014).

Safety And Hazards

4-Bromoisophthalonitrile can cause severe skin burns and eye damage. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

4-bromobenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMGDEDMARMXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176976
Record name 1,3-Benzenedicarbonitrile, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoisophthalonitrile

CAS RN

22433-89-2
Record name 4-Bromo-1,3-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22433-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarbonitrile, 4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022433892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarbonitrile, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Malik, SL Reese, S Morgan, JS Bradshaw, ML Lee - Chromatographia, 1997 - Springer
The chromatographic performance of newly developed dicyanobiphenyl polysiloxane stationary phases were evaluated and compared with the performance of other polar stationary …
Number of citations: 20 link.springer.com
J Kudrjasova, R Herckens, H Penxten… - Organic & …, 2014 - pubs.rsc.org
A series of thiazolo[5,4-d]thiazole-based small molecule organic optoelectronic materials is synthesized via a straightforward microwave-activated Pd-catalyzed C–H arylation protocol. …
Number of citations: 40 pubs.rsc.org
CH Tsai, DN Chirdon, HN Kagalwala… - … A European Journal, 2015 - Wiley Online Library
… Derivatives with multiple cyano groups (2,4-CNDPTD and 2,4,5-CNDPTD) were prepared from 4-bromoisophthalonitrile and 5-bromobenzene-1,2,4-tricarbonitrile, both of which were …
CH Tsai - kilthub.cmu.edu
Organic semiconductors have attracted researchers’ attention due to their fascinating electronic and photophysical properties. These types of materials have been incorporated into a …
Number of citations: 3 kilthub.cmu.edu

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